![molecular formula C22H25N3O5S2 B2491388 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 613225-63-1](/img/structure/B2491388.png)

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

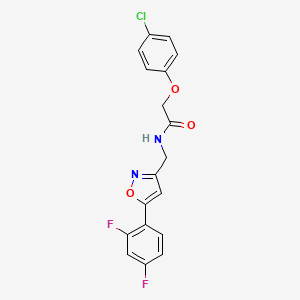

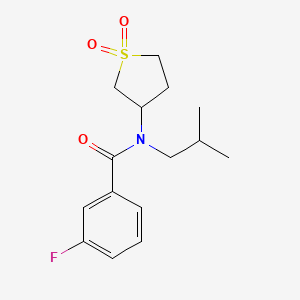

This compound belongs to a class of chemically synthesized molecules designed for exploring biological activities and chemical properties. The backbone of the molecule, characterized by a thiazolidine core, is commonly associated with a wide range of biological activities, prompting its inclusion in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of related thiazolidine-2,4-dione derivatives involves the condensation of aromatic aldehydes with thiazolidine cores in the presence of various sulfonyl chlorides and alkyl halides. This process is facilitated by characterization techniques such as 1H NMR, LC/MS, and FTIR analyses, indicating the structural complexity and diversity achievable within this molecular framework (Chandrappa et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, closely related to the compound of interest, showcases the presence of multiple functional groups that significantly influence the molecular conformation and potential intermolecular interactions. These structural attributes are critical for the compound's biological activity and chemical reactivity.

Chemical Reactions and Properties

Thiazolidinones and related compounds undergo a variety of chemical reactions, including alkylation and oxidation. These reactions demonstrate the versatility of the thiazolidinone core in synthetic chemistry, enabling the introduction of various functional groups that modulate the molecule's chemical and physical properties (Ohkata et al., 1985).

Applications De Recherche Scientifique

Antiproliferative Activity

- Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity against various human carcinoma cell lines, suggesting a role in cancer research and potential therapeutic applications (Chandrappa et al., 2008).

Antifungal and Solubility Properties

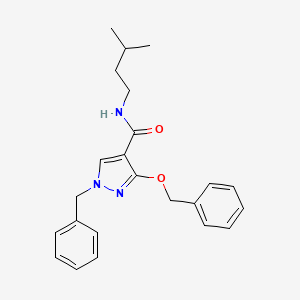

- A novel 1,2,4-triazole class compound showed potential as an antifungal agent with favorable solubility and partitioning in biologically relevant solvents, indicating utility in drug formulation and delivery studies (Volkova et al., 2020).

Antiangiogenic and VEGFR-2 Inhibition

- Sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety were found to inhibit VEGFR-2, showing potential for the development of new antiangiogenic agents in cancer therapy (Ghorab et al., 2016).

Antimicrobial Activity

- New thiazolidin-4-one derivatives were synthesized and evaluated as antimicrobial agents, providing a basis for the development of new antibiotics (Baviskar et al., 2013).

Propriétés

IUPAC Name |

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-14-11-19(24-30-14)23-20(26)7-5-4-6-10-25-21(27)18(32-22(25)31)13-15-8-9-16(28-2)17(12-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCLMWSXGKFENU-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)